molecular formula C16H17NO B253433 N-(4-methylphenyl)-2-phenylpropanamide

N-(4-methylphenyl)-2-phenylpropanamide

Cat. No.: B253433
M. Wt: 239.31 g/mol
InChI Key: MCEUKTWQYBYIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)-2-phenylpropanamide (C₁₆H₁₇NO) is an aromatic amide featuring a 4-methylphenyl group attached to the nitrogen atom and a 2-phenylpropanamide backbone.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(4-methylphenyl)-2-phenylpropanamide

InChI

InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)17-16(18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)

InChI Key

MCEUKTWQYBYIIG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., ) enhance metabolic stability and intermolecular interactions, as seen in crystal packing dominated by C–H⋯X (X = F, Cl) bonds .
  • Bulkier Substituents : Isobutyl or benzoyl groups () may reduce solubility but improve binding affinity to hydrophobic targets.

Physicochemical Properties

  • Crystallography : Analogs like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine () crystallize in the triclinic system (space group P-1) with unit cell parameters (e.g., a=7.9767 Å, α=80.522°). Dihedral angles between aromatic rings (~56°) indicate significant molecular twisting, influencing packing efficiency .
  • Thermodynamic Stability : Weak interactions (C–H⋯N, π–π stacking) dominate crystal lattices, suggesting moderate thermal stability for methylphenyl-containing analogs .

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